molecular formula C13H17NO4S B14359902 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 92042-45-0

1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Katalognummer: B14359902
CAS-Nummer: 92042-45-0
Molekulargewicht: 283.35 g/mol
InChI-Schlüssel: QCYDFWDFWBMJDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfinyl compounds, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-[(4-Methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid: Similar structure with a cyclohexane ring instead of cyclopentane.

    1-[(4-Methylphenyl)sulfonylamino]cyclopropane-1-carboxylic acid: Similar structure with a cyclopropane ring instead of cyclopentane.

Uniqueness: 1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid is unique due to its specific ring size and substitution pattern, which can influence its reactivity and interactions with molecular targets

Eigenschaften

CAS-Nummer

92042-45-0

Molekularformel

C13H17NO4S

Molekulargewicht

283.35 g/mol

IUPAC-Name

1-[(4-methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-10-4-6-11(7-5-10)19(17,18)14-13(12(15)16)8-2-3-9-13/h4-7,14H,2-3,8-9H2,1H3,(H,15,16)

InChI-Schlüssel

QCYDFWDFWBMJDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.